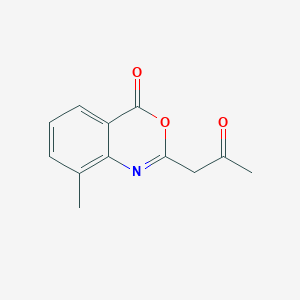
3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
The synthesis of 3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with carbon disulfide and chloroacetyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, resulting in the formation of various substituted derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用机制
The mechanism of action of 3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases. This inhibition disrupts signaling pathways essential for cancer cell growth and survival, leading to apoptosis or programmed cell death. The exact molecular targets and pathways may vary depending on the specific biological context.
相似化合物的比较
3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one can be compared with other quinazoline derivatives, such as:
4(3H)-quinazolinone: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
2-substituted-4(3H)-quinazolinone: Exhibits diverse pharmacological activities and is used in the development of various therapeutic agents.
3-substituted-4(3H)-quinazolinone: Similar to 2-substituted derivatives, these compounds are explored for their potential in drug development.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-amino-8-chloro-5-ethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-2-5-3-4-6(11)8-7(5)9(15)14(12)10(16)13-8/h3-4H,2,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDXHDWWIBOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)Cl)NC(=S)N(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)



![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)

![3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043397.png)



![[[(3E)-3-acetyloxyiminoisoindol-1-yl]amino] acetate](/img/structure/B8043449.png)


